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(4-Butylphenyl)difluoroacetic acid

Cat. No.: B13904623
M. Wt: 228.23 g/mol
InChI Key: OSENIUPXZDFQIW-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Carboxylic Acids and Aryldifluoroacetic Acid Derivatives

(4-Butylphenyl)difluoroacetic acid belongs to the class of organic compounds known as fluorinated carboxylic acids, and more specifically, to the subgroup of aryldifluoroacetic acid derivatives. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov Fluorine's high electronegativity and the strength of the carbon-fluorine bond often lead to increased metabolic stability, enhanced lipophilicity, and altered acidity (pKa) of the carboxylic acid group. nih.gov These modifications are highly sought after in fields like medicinal chemistry and materials science.

Aryldifluoroacetic acids, as a class, are characterized by a difluoromethyl group and a carboxyl group attached to an aromatic ring system. This structural motif serves as a versatile synthetic intermediate. The presence of the difluoromethylene group adjacent to the carboxylic acid can influence the electronic properties of the entire molecule, making it a key component in the design of novel compounds with specific functionalities. Research into fluorinated carboxylic acids has expanded significantly, with methods like organic electrolysis being developed for the synthesis of various fluorine-containing aromatic carboxylic acids. hokudai.ac.jp

Significance in Contemporary Organic Synthesis and Materials Science Research

The unique properties imparted by the difluoroacetic acid moiety make this compound a significant tool in modern organic synthesis. It can be utilized as a precursor for creating a wide array of more complex molecules. For instance, α,α-difluoro-α-(aryloxy)acetic acid derivatives have been synthesized and utilized in post-fluorination functionalization, demonstrating the adaptability of such building blocks. researchgate.net

In materials science, the incorporation of fluorinated fragments like the one found in this compound can lead to materials with desirable properties such as thermal stability, chemical resistance, and specific surface characteristics. Perfluorinated carboxylic acids, a related class of compounds, are known for their high surface activity. researchgate.net While not a perfluorinated acid itself, this compound shares the presence of fluorine, which can be leveraged to create specialized polymers and surface coatings. The direct fluorination of materials like high-density polyethylene (B3416737) has been shown to produce perfluorinated carboxylic acids as byproducts, highlighting the role of fluorination in modifying material surfaces. acs.org

Overview of Key Research Paradigms and Directions

Current research involving aryldifluoroacetic acids and related compounds is focused on several key areas:

Development of Novel Synthetic Methodologies: A primary research direction is the creation of efficient and selective methods for synthesizing fluorinated building blocks. hokudai.ac.jp This includes exploring new catalytic systems and reaction conditions to introduce the difluoroacetic acid group onto various aromatic scaffolds.

Bioisosteric Replacement in Medicinal Chemistry: Fluorinated groups are often used as bioisosteres for other functional groups in drug design. nih.govnih.gov The difluoroacetic acid moiety can be used to replace a standard carboxylic acid group to fine-tune a drug candidate's pharmacokinetic and pharmacodynamic properties.

Design of Advanced Materials: Researchers are investigating the use of compounds like this compound in the synthesis of novel polymers and functional materials. The goal is to harness the unique properties conferred by fluorine to create materials with enhanced performance characteristics for a variety of applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14F2O2 B13904623 (4-Butylphenyl)difluoroacetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14F2O2

Molecular Weight

228.23 g/mol

IUPAC Name

2-(4-butylphenyl)-2,2-difluoroacetic acid

InChI

InChI=1S/C12H14F2O2/c1-2-3-4-9-5-7-10(8-6-9)12(13,14)11(15)16/h5-8H,2-4H2,1H3,(H,15,16)

InChI Key

OSENIUPXZDFQIW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(C(=O)O)(F)F

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 4 Butylphenyl Difluoroacetic Acid Derivatives

Electron Transfer Pathways in Reactions

The initiation of reactions involving derivatives of (4-Butylphenyl)difluoroacetic acid is predominantly governed by various electron transfer mechanisms. These processes are fundamental to the generation of the key reactive species.

Single-Electron Transfer (SET) Processes

Single-Electron Transfer (SET) represents a primary pathway for the activation of this compound derivatives. In photoredox catalysis, for instance, an excited photocatalyst can oxidize the corresponding carboxylate. This oxidation event involves the transfer of a single electron from the carboxylate to the photocatalyst, resulting in the formation of a highly reactive acyloxy radical, which readily undergoes decarboxylation. This SET process is often the initial and rate-determining step in various cross-coupling reactions.

Electron Donor-Acceptor (EDA) Complex Mediated Pathways

An alternative mechanism involves the formation of an Electron Donor-Acceptor (EDA) complex. In the absence of a metal photocatalyst, derivatives of this compound can form an EDA complex with an electron-accepting partner, such as an aryl halide. Upon photoirradiation, this complex can undergo an intramolecular electron transfer, which facilitates the decarboxylation process and generates the necessary radical intermediates for subsequent bond formation.

Ligand-to-Metal Charge Transfer (LMCT) Processes

In the presence of transition metals like copper, a Ligand-to-Metal Charge Transfer (LMCT) process can be operative. The carboxylate derived from this compound can coordinate to the metal center, forming a metal-carboxylate complex. Photoexcitation of this complex can then induce an electron transfer from the carboxylate ligand to the metal center. This LMCT event weakens the C-C bond, promoting facile decarboxylation and the generation of a difluoromethyl radical.

Radical Intermediate Formation and Subsequent Reactivity

Following the initial electron transfer and subsequent decarboxylation, a pivotal α,α-difluorobenzyl radical is formed. This radical intermediate is central to the synthetic utility of this compound derivatives. Its subsequent reactivity is diverse and includes addition to π-systems and participation in various cross-coupling reactions to forge new carbon-carbon or carbon-heteroatom bonds. The specific reaction pathway taken by this radical is influenced by the reaction conditions and the other species present in the reaction mixture.

Decarboxylation Mechanisms and Rate Determinations

Interactive Table: Decarboxylation Mechanisms

Catalyst System Reaction Type Proposed Decarboxylation Mechanism
Iridium Photoredox Catalyst C-C Cross-Coupling Single-Electron Transfer (SET)
Metal-Free (Visible Light) C-C Cross-Coupling Electron Donor-Acceptor (EDA) Complex

Influence of Aromatic Substituents on Reaction Profiles

The electronic nature of substituents on the phenyl ring of this compound analogues significantly modulates their reaction profiles. Electron-donating groups on the aromatic ring lower the oxidation potential of the carboxylate, thereby accelerating the rate of the initial electron transfer and subsequent decarboxylation. Conversely, electron-withdrawing groups increase the oxidation potential, which can hinder the reaction. This substituent effect provides a handle for tuning the reactivity and optimizing reaction conditions for specific synthetic targets.

Interactive Table: Influence of Aromatic Substituents

Substituent Type on Phenyl Ring Effect on Oxidation Potential Expected Influence on Reaction Rate
Electron-Donating (e.g., Alkoxy, Alkyl) Lowers Increases

Coordination Chemistry and Metal Complexation Involving Carboxylate Ligands

Ligand Design Principles for Metal Complexation

The rational design of ligands is a pivotal aspect of modern coordination chemistry, facilitating the creation of metal complexes with precisely tailored properties. For carboxylate ligands such as (4-Butylphenyl)difluoroacetic acid, several key principles govern their interactions with metal centers.

Steric Hindrance: The three-dimensional arrangement and sheer size of a ligand's substituents are critical determinants of the coordination geometry and number of the resulting metal complex. The substantial butylphenyl group in this compound can introduce significant steric bulk around the metal center. This feature can be strategically exploited to preclude undesirable side reactions or to foster specific catalytic activities by forging a well-defined active site. It can also steer the formation of complexes with lower coordination numbers.

Chelation: Although this compound is itself a monodentate ligand, the principles of chelation are pertinent when contemplating its integration into more complex polydentate ligand architectures. The chelate effect describes the pronounced stability of metal complexes that incorporate one or more chelate rings when compared to analogous complexes featuring only monodentate ligands. This augmented stability is predominantly ascribed to favorable entropic contributions.

Preorganization: The concept of preorganization pertains to the design of a ligand that is already conformationally primed for binding to a metal ion. The rigid phenyl ring within this compound confers a degree of structural preorganization, which can mitigate the entropic penalty associated with the formation of the complex.

A summary of these design principles as they relate to this compound is provided in the interactive table below.

Design PrincipleInfluence of this compoundPotential Impact on Metal Complex
Electronic Effects Strong -I effect from α-fluorines; weak +I effect from p-butyl groupModulates the Lewis acidity of the metal center; affects the stability and reactivity of the complex.
Steric Hindrance Bulky butylphenyl groupInfluences the coordination number and geometry; can create a specific and controlled active site.
Preorganization Rigid phenyl backboneReduces the entropic cost associated with complexation, thereby leading to enhanced stability.

Formation of Metal Carboxylate Complexes

The synthesis of metal carboxylate complexes from ligands like this compound can be accomplished via several established synthetic methodologies. The selection of a particular method is contingent upon the desired final product, the stability of the starting materials, and the intrinsic nature of the metal ion.

A prevalent method involves the reaction of the carboxylic acid with a metal salt , frequently in the presence of a base to facilitate the deprotonation of the acid. The generalized form of this reaction is:

n (4-BuPh)CF₂COOH + MClₙ + n Base → [(4-BuPh)CF₂COO]ₙM + n Base·HCl

Typical bases employed in this reaction include organic amines such as triethylamine (B128534) or pyridine, or inorganic bases like sodium hydroxide (B78521) or sodium carbonate. The choice of solvent is also a critical parameter and can span from water to organic solvents such as ethanol (B145695), methanol, or acetonitrile, depending on the solubility profiles of the reactants.

An alternative strategy is the direct reaction of the carboxylic acid with a metal oxide or hydroxide . This approach proves especially advantageous for the synthesis of complexes with metals that possess readily available and reactive oxides or hydroxides. The reaction proceeds with the formation of water as the sole byproduct, which can simplify the purification process.

2 (4-BuPh)CF₂COOH + MO → [(4-BuPh)CF₂COO]₂M + H₂O

Ligand exchange reactions offer another viable route to metal carboxylate complexes. In this technique, a pre-synthesized metal complex bearing labile (easily displaced) ligands is treated with the carboxylic acid. The carboxylate ligand then displaces the original ligands to forge the new complex.

[MLₙ] + x (4-BuPh)CF₂COOH → [M((4-BuPh)CF₂COO)ₓLₙ₋ₓ] + x L

The following table provides a summary of these synthetic methods.

Synthetic MethodGeneral ReactionTypical ConditionsAdvantages
Reaction with Metal Salt n RCOOH + MClₙ + n Base → (RCOO)ₙM + n Base·HClRequires the presence of a base; compatible with a variety of solvents.Broad applicability and good control over the stoichiometry of the reaction.
Reaction with Metal Oxide/Hydroxide 2 RCOOH + MO → (RCOO)₂M + H₂OOften necessitates heating to proceed at a reasonable rate.Generates water as the only byproduct, simplifying product isolation.
Ligand Exchange [MLₙ] + x RCOOH → [M(RCOO)ₓLₙ₋ₓ] + x LTypically carried out under an inert atmosphere in a suitable solvent.Useful for the targeted introduction of a carboxylate ligand into an existing complex.

Where R = (4-BuPh)CF₂

Structural Elucidation of Coordination Compounds

Following the synthesis of a metal complex of this compound, its comprehensive structural elucidation is imperative for a thorough understanding of its intrinsic properties and potential applications. A suite of analytical techniques is employed for this purpose.

Infrared (IR) spectroscopy serves as an invaluable tool for probing the coordination of the carboxylate group. The positions of the asymmetric (νₐsym(COO⁻)) and symmetric (νₛym(COO⁻)) stretching vibrations of the carboxylate moiety, and more specifically the difference between them (Δν = νₐsym - νₛym), can furnish crucial insights into its mode of coordination.

Coordination ModeTypical Δν (cm⁻¹) Range
Monodentate > 200
Bidentate Chelating < 100
Bridging ~ 140-200

Nuclear Magnetic Resonance (NMR) spectroscopy is another potent technique, particularly for interrogating the structure of complexes in the solution phase. ¹H and ¹³C NMR spectroscopy can corroborate the presence of the this compound ligand within the complex. ¹⁹F NMR is especially diagnostic owing to the presence of the two fluorine atoms, as the fluorine chemical shift is highly sensitive to the coordination environment.

Reactivity and Catalytic Potential of Metal Complexes

Metal complexes derived from this compound hold significant promise for intriguing reactivity and catalytic applications, largely emanating from the distinct electronic and steric properties imparted by the ligand.

The pronounced electron-withdrawing character of the difluoromethyl group can augment the Lewis acidity of the metal center. This enhanced acidity could render these complexes highly effective as catalysts for a range of Lewis acid-catalyzed reactions, including Friedel-Crafts reactions, aldol (B89426) reactions, and Diels-Alder reactions.

The steric encumbrance of the butylphenyl group can engender a specific chiral environment around the metal center, particularly if a chiral variant of the ligand is employed, thereby opening the door to enantioselective catalysis. Even in its achiral manifestation, the steric hindrance can profoundly influence the selectivity of a chemical reaction by governing the trajectory of substrate approach to the catalytic site.

Moreover, metal carboxylate complexes are well-established catalysts for a diverse array of chemical transformations, including:

Oxidation reactions: Metal complexes can serve as potent catalysts for the oxidation of alcohols, alkanes, and alkenes. The specific reactivity profile would be contingent upon the choice of metal and the applied reaction conditions.

Polymerization reactions: Certain metal carboxylates are utilized as initiators or catalysts in various polymerization processes.

Cross-coupling reactions: Palladium carboxylate complexes, for instance, are renowned for their efficacy as catalysts in Suzuki, Heck, and other cross-coupling reactions, which are foundational transformations in modern organic synthesis.

While the specific reactivity of a metal complex of this compound would necessitate experimental verification, the inherent design of the ligand offers fertile ground for the development of novel and innovative catalysts.

Supramolecular Assembly through Coordination Interactions

Supramolecular chemistry is the domain of chemistry that investigates complex chemical systems composed of a discrete number of molecules that are held together by non-covalent intermolecular forces. Coordination bonds have emerged as a powerful and versatile tool in the construction of such elaborate supramolecular assemblies.

The carboxylate group of this compound is eminently suited for orchestrating the formation of intricate supramolecular structures. Its capacity to function as a bridging ligand, linking two or more metal centers, can give rise to the formation of one-, two-, or three-dimensional coordination polymers or metal-organic frameworks (MOFs).

The ultimate architecture of the resulting supramolecular assembly is dictated by the preferred coordination geometry of the metal ion and the specific bridging mode adopted by the carboxylate ligand. For instance, dinuclear paddle-wheel structures are a common motif for dicarboxylates of transition metals such as copper(II) and rhodium(II).

The synergistic interplay of strong coordination bonds and weaker intermolecular interactions, both of which are modulated by the unique structure of this compound, provides a rich and versatile platform for the design and synthesis of novel supramolecular materials with emergent properties.

Advanced Spectroscopic Characterization and Structural Analysis of 4 Butylphenyl Difluoroacetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By probing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the chemical environment of individual atoms and their connectivity. For (4-Butylphenyl)difluoroacetic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with multi-dimensional techniques, is essential for its complete structural characterization.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the butyl-substituted phenyl ring and the aliphatic protons of the butyl chain and the difluoroacetic acid moiety.

The aromatic protons on the 4-substituted phenyl ring typically appear as two doublets in the range of δ 7.0-7.5 ppm, characteristic of an AA'BB' spin system. The protons of the butyl group will present as a series of multiplets: a triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, a sextet for the adjacent methylene (B1212753) group (-CH₂-) around δ 1.3 ppm, a quintet for the next methylene group (-CH₂-) around δ 1.6 ppm, and a triplet for the methylene group attached to the phenyl ring (-CH₂-) around δ 2.6 ppm. The single proton of the difluoroacetic acid group (-CHF₂) is expected to appear as a triplet due to coupling with the two fluorine atoms.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (H-2, H-6)~7.3Doublet~8.0
Aromatic (H-3, H-5)~7.2Doublet~8.0
-CHF₂~6.1Triplet~54 (²JHF)
-CH₂-Ar~2.6Triplet~7.5
-CH₂-CH₂-Ar~1.6Quintet~7.5
-CH₂-CH₃~1.3Sextet~7.5
-CH₃~0.9Triplet~7.3

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

In the ¹³C NMR spectrum of this compound, the carboxyl carbon (-COOH) is expected to resonate at the downfield end of the spectrum, typically in the range of δ 160-185 ppm. The carbon atom of the difluoromethyl group (-CHF₂) will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). The aromatic carbons will show distinct signals in the δ 125-150 ppm region, with the carbon attached to the butyl group and the carbon attached to the difluoroacetic acid group having characteristic shifts. The aliphatic carbons of the butyl chain will appear in the upfield region of the spectrum (δ 10-35 ppm).

Carbon Assignment Predicted Chemical Shift (δ, ppm) Multiplicity (Coupled)
-COOH~165Singlet
C-1 (C-Ar)~145Singlet
C-4 (C-Ar)~130Singlet
C-2, C-6 (CH-Ar)~129Singlet
C-3, C-5 (CH-Ar)~128Singlet
-CHF₂~115Triplet (¹JCF)
-CH₂-Ar~35Singlet
-CH₂-CH₂-Ar~33Singlet
-CH₂-CH₃~22Singlet
-CH₃~14Singlet

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique for the characterization of organofluorine compounds. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment. For this compound, the two fluorine atoms are chemically equivalent and are expected to produce a single signal. This signal will be a doublet due to coupling with the adjacent proton (²JHF). The chemical shift for difluoroacetic acid moieties typically appears in a characteristic region of the ¹⁹F NMR spectrum. For instance, the ¹⁹F NMR spectrum of difluoroacetic acid itself shows a signal around -127 ppm, and a similar shift can be anticipated for its derivatives.

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CHF₂~ -125 to -130Doublet~54 (²JHF)

Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary and are referenced against a standard like CFCl₃.

Multi-dimensional NMR Techniques for Complex Structures

For more complex derivatives of this compound, or for definitive structural confirmation, multi-dimensional NMR techniques are employed. These methods resolve overlapping signals that can occur in 1D spectra and provide crucial information about the connectivity of atoms. researchgate.net

Commonly used 2D NMR experiments include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling relationships, helping to establish the sequence of protons in the butyl chain and the coupling between aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms (¹³C-¹H), allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are separated by two or three bonds, which is invaluable for identifying quaternary carbons and piecing together different molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can be useful in determining the conformation of flexible molecules.

These techniques, when used in combination, provide a comprehensive and unambiguous picture of the molecular structure of this compound and its derivatives.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is a cornerstone for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns. chemicalbook.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly well-suited for the analysis of a wide range of molecules, from small organic compounds to large biomolecules and synthetic polymers. nih.gov In MALDI-TOF, the analyte is co-crystallized with a matrix material that absorbs laser energy, leading to the gentle desorption and ionization of the analyte molecules, typically as singly charged ions. nih.gov This "soft" ionization process minimizes fragmentation, often resulting in a prominent molecular ion peak, which is crucial for accurate molecular weight determination. nih.gov

For the analysis of this compound, a small, acidic molecule, the choice of matrix is critical to avoid interference from matrix-related peaks in the low mass range. researchgate.net Acidic matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) are commonly used. The analysis can be performed in both positive and negative ion modes.

In positive ion mode, the quasi-molecular ions [M+H]⁺ and [M+Na]⁺ would be expected. In negative ion mode, the deprotonated molecule [M-H]⁻ would be the primary species observed.

Expected Molecular Ion Peaks for this compound (C₁₂H₁₄F₂O₂) Molecular Weight: 228.23 g/mol

Ion m/z (calculated) Ionization Mode
[M+H]⁺229.10Positive
[M+Na]⁺251.08Positive
[M-H]⁻227.09Negative

Tandem mass spectrometry (MS/MS) can be performed on the isolated molecular ion to induce fragmentation and obtain structural information. The fragmentation of this compound would likely involve the loss of the carboxyl group (CO₂H), the cleavage of the butyl chain, and potentially rearrangements in the aromatic ring. Analyzing these fragmentation patterns provides confirmation of the compound's structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique indispensable for determining the molecular weight of polar molecules like carboxylic acids. In ESI-MS analysis, the sample is dissolved in a polar, volatile solvent and sprayed through a high-voltage capillary to create an aerosol of charged droplets. For a carboxylic acid, analysis is typically performed in the negative ion mode, which facilitates the formation of a deprotonated molecule [M-H]⁻.

For this compound (molar mass: 228.23 g/mol ), ESI-MS in negative ion mode would be expected to produce a prominent ion at a mass-to-charge ratio (m/z) of 227.22. High-resolution mass spectrometry would allow for the confirmation of the elemental composition from this accurate mass measurement.

Tandem mass spectrometry (MS/MS) experiments could further elucidate the structure through collision-induced dissociation (CID) of the [M-H]⁻ precursor ion. Fragmentation pathways for aryl-difluoroacetic acids can be predicted. Common fragmentation patterns would likely involve the loss of neutral molecules such as carbon dioxide (CO₂) or hydrogen fluoride (B91410) (HF). The study of related compounds, such as di-n-butyl sulfate (B86663), shows that fragmentation can involve complex rearrangements and losses of stable molecules like H₂SO₄. researchgate.net Similarly, for this compound, the fragmentation of the precursor ion would provide signature product ions confirming the connectivity of the molecule.

Table 1: Predicted ESI-MS Data for this compound

Ion Type Predicted m/z Analysis Mode Notes
[M-H]⁻ 227.22 Negative Deprotonated parent molecule.
[M+Cl]⁻ 263.19 Negative Chloride adduct, may be observed with chlorinated solvents. elsevierpure.com
[M+Na-2H]⁻ 249.20 Negative Potential sodium adduct in the presence of sodium salts.

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its functional groups. eag.com It is a powerful tool for identifying the chemical building blocks of a compound. The FT-IR spectrum of this compound would be characterized by several key absorption bands corresponding to its distinct functional groups. upi.edu

The carboxylic acid group would produce a very broad absorption band in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration involved in hydrogen bonding. The carbonyl (C=O) stretch of the acid would appear as a strong, sharp peak around 1700-1730 cm⁻¹. The presence of the electron-withdrawing fluorine atoms on the alpha-carbon may shift this frequency slightly. The C-F bonds would give rise to strong absorptions in the 1300-1100 cm⁻¹ region. The butyl group would be identified by C-H stretching vibrations just below 3000 cm⁻¹ (aliphatic) and the aromatic ring by C-H stretches just above 3000 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. nih.govnih.gov

Table 2: Predicted FT-IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H stretch 3300 - 2500 Broad, Strong
Aromatic Ring C-H stretch 3100 - 3000 Medium
Alkyl Chain (Butyl) C-H stretch 2960 - 2850 Strong
Carboxylic Acid C=O stretch 1730 - 1700 Strong, Sharp
Aromatic Ring C=C stretch 1600, 1580, 1500, 1450 Medium to Weak
Difluoroalkyl C-F stretch 1300 - 1100 Strong
Carboxylic Acid C-O stretch 1320 - 1210 Medium

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. rsc.org While FT-IR is sensitive to vibrations that change the dipole moment, Raman is sensitive to vibrations that change the polarizability of the molecule. Therefore, symmetric and non-polar bonds often produce strong signals in Raman spectra.

For this compound, the symmetric stretching vibrations of the aromatic ring, particularly the "ring breathing" mode around 1000 cm⁻¹, would be expected to be strong and sharp. The C-C backbone stretches of the alkyl chain and the symmetric C-F₂ stretching vibration would also be prominent. nih.gov In contrast, the O-H and C=O vibrations of the carboxylic acid, while strong in the IR spectrum, would likely show weaker intensity in the Raman spectrum. The analysis of related carboxylic acids shows that changes in pH can be monitored by observing the shifts in the COO⁻ and COOH bands. researchgate.net

Table 3: Predicted Key Raman Shifts for this compound

Functional Group Vibration Type Predicted Raman Shift (cm⁻¹) Expected Intensity
Aromatic Ring C-H stretch 3080 - 3050 Medium
Alkyl Chain (Butyl) C-H stretch 2960 - 2850 Strong
Carboxylic Acid C=O stretch 1680 - 1640 Weak to Medium
Aromatic Ring C=C stretch (in-plane) 1615 - 1590 Strong
Aromatic Ring Ring Breathing (trigonal) ~1000 Strong

Electronic Spectroscopy for Understanding Electronic Transitions

UV-Vis spectroscopy provides information about electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons. The part of the molecule responsible for light absorption is called a chromophore. msu.edu In this compound, the chromophore is the phenyl ring. The other parts of the molecule—the butyl group and the difluoroacetic acid group—act as auxochromes, which can modify the absorption characteristics of the chromophore.

The benzene (B151609) ring exhibits characteristic π → π* transitions. These are typically observed as a strong absorption band (E2-band) around 204 nm and a weaker, structured band (B-band) around 254 nm. msu.edu Alkyl substitution on the benzene ring, as with the butyl group, typically causes a small red shift (shift to longer wavelength) of these absorption maxima. The electronic effect of the difluoroacetic acid group would also slightly modulate these transitions. The spectrum would likely be recorded in a solvent like ethanol (B145695) or acetonitrile.

Table 4: Predicted UV-Vis Absorption Data for this compound in Ethanol

Transition Predicted λₘₐₓ (nm) Molar Absorptivity (ε) Chromophore
π → π* (E2-band) ~210 ~8,000 L mol⁻¹ cm⁻¹ Phenyl Ring

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. bldpharm.com Many aromatic compounds are fluorescent. The analysis involves exciting the sample at a wavelength corresponding to an absorption band (e.g., the λₘₐₓ from the UV-Vis spectrum) and scanning the emitted light, which occurs at longer wavelengths (a Stokes shift).

The fluorescence quantum yield (Φ_F) is a critical parameter that quantifies the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. researchgate.net The quantum yield is typically determined using a comparative method, where the integrated fluorescence intensity of the sample is compared to that of a well-characterized fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate or fluorescein) under identical experimental conditions. researchgate.netscbt.com

The fluorescence properties of this compound would be dependent on the rigidity of the structure and the nature of the substituents. The presence of the heavy fluorine atoms and the flexible butyl chain could influence the rates of non-radiative decay pathways, thereby affecting the quantum yield. A hypothetical analysis would involve preparing dilute solutions of the sample and a standard (e.g., quinine sulfate in 0.1 N H₂SO₄) with matched absorbances at the excitation wavelength and measuring their respective emission spectra.

Table 5: Hypothetical Parameters for Fluorescence Quantum Yield Measurement

Parameter Sample: this compound Standard: Quinine Sulfate
Solvent Ethanol 0.1 N H₂SO₄
Excitation Wavelength (λₑₓ) ~265 nm 350 nm
Emission Range (λₑₘ) 280 - 500 nm 380 - 700 nm
Known Quantum Yield (Φ_F) To be determined 0.54

X-ray Crystallography for Solid-State Molecular Structure and Geometry

A single-crystal X-ray diffraction study of (4-tert-Butylphenyl)acetic acid revealed that it crystallizes in the monoclinic system with the space group C2/c. researchgate.net In the solid state, the molecule exhibits a specific conformation where the carboxylic acid group is nearly perpendicular to the plane of the benzene ring, with a dihedral angle of 80.9 (3)°. researchgate.net A key feature of the crystal structure is the formation of centrosymmetric dimers through intermolecular O-H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules. researchgate.net This hydrogen bonding pattern is a common and stabilizing interaction in the crystal structures of carboxylic acids.

The tert-butyl group in the studied crystal structure was found to be disordered over two sites. researchgate.net This observation highlights the conformational flexibility that can be present even in the solid state. The detailed crystallographic data for (4-tert-Butylphenyl)acetic acid is summarized in the table below.

Interactive Data Table: Crystallographic Data for (4-tert-Butylphenyl)acetic acid researchgate.net

ParameterValue
Crystal Data
Chemical FormulaC₁₂H₁₆O₂
Formula Weight192.25
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)11.209 (2)
b (Å)12.442 (3)
c (Å)17.250 (5)
β (°)104.625 (12)
Volume (ų)2327.8 (10)
Z8
Data Collection
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)295
Refinement
R-factor0.075
wR-factor0.220

This detailed structural information, derived from X-ray crystallography, is fundamental for understanding the supramolecular assembly and physical properties of phenylacetic acid derivatives. The formation of hydrogen-bonded dimers is a critical aspect of their solid-state architecture, influencing properties such as melting point and solubility. While the introduction of two fluorine atoms on the alpha-carbon in this compound would undoubtedly alter bond lengths and angles within the acetic acid moiety and could influence intermolecular interactions, the fundamental structural motifs, such as the dimeric association via hydrogen bonds, are likely to be preserved.

Theoretical and Computational Chemistry Studies of 4 Butylphenyl Difluoroacetic Acid Systems

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction. This allows for the identification of reactants, products, intermediates, and the transition states that connect them. For (4-Butylphenyl)difluoroacetic acid, a key reaction to model would be the deprotonation of its carboxylic acid group, a fundamental step in many of its potential chemical interactions.

Using methods like ab initio molecular dynamics combined with enhanced sampling techniques such as metadynamics, it is possible to simulate such reactive events. researchgate.net These simulations can reveal the free energy barrier for reactions like deprotonation in different environments, such as in bulk water or at an interface. researchgate.net By locating the transition state—the point of maximum energy along the minimum energy reaction path—the activation energy (Ea) can be calculated. This value is critical for understanding the kinetics of the reaction.

Table 2: Hypothetical Energetics for the Deprotonation of this compound

SpeciesDescriptionRelative Energy (Hypothetical)
Reactant (R)This compound in its neutral form.0.0 kcal/mol (Reference)
Transition State (TS)The highest energy structure along the proton transfer pathway.+5.2 kcal/mol
Product (P)The corresponding carboxylate anion and a proton.-2.5 kcal/mol (in a polar solvent)

Prediction of Spectroscopic Properties from Computational Models

Computational models can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data and structural verification. After a geometry optimization using a method like DFT, a frequency calculation can be performed to predict the molecule's vibrational spectrum (Infrared and Raman). researchgate.net

Each calculated vibrational frequency corresponds to a specific motion of the atoms, such as the stretching of the C=O bond in the carboxylic acid, the characteristic stretches of the C-F bonds, or the bending modes of the butyl chain. Comparing the calculated spectrum to an experimental one can confirm the molecule's structure. Theoretical calculations have been shown to provide excellent agreement with experimental spectra for similar organic compounds. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated to help assign peaks in experimental ¹H, ¹³C, and ¹⁹F NMR spectra.

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
O-H StretchCarboxylic Acid~3400-3550 (monomer, gas phase)
C-H Stretch (Aromatic)Phenyl Ring~3050-3100
C-H Stretch (Aliphatic)Butyl Group~2850-2960
C=O StretchCarboxylic Acid~1740-1760
C-F StretchDifluoroacetyl Group~1100-1250

Elucidation of Structure-Reactivity Relationships using Computational Approaches

Computational methods are powerful for establishing relationships between a molecule's structure and its chemical reactivity. By calculating a variety of electronic descriptors, a detailed picture of the molecule's reactive tendencies can be formed. nih.gov

Beyond the HOMO-LUMO gap, other global reactivity descriptors include ionization potential (IP), electron affinity (EA), electronegativity (χ), and chemical hardness (η). nih.gov These values provide quantitative measures of a molecule's tendency to lose or gain electrons and its resistance to changes in electron distribution.

Furthermore, mapping the calculated electrostatic potential (ESP) onto the molecule's electron density surface can visualize regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the ESP map would likely show a negative potential around the carbonyl oxygen and a positive potential near the acidic hydrogen, indicating the most probable sites for electrophilic and nucleophilic attack, respectively. This allows for predictions of how the molecule will interact with other reagents.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. chemistrysteps.com For a flexible molecule like this compound, with its rotatable butyl group and the bond connecting the phenyl ring to the chiral center, numerous conformers exist, each with a different energy. lumenlearning.comlibretexts.org

Computational scans of the potential energy surface can identify the most stable (lowest energy) conformers. This is typically done by systematically rotating key dihedral angles and calculating the energy at each step. A DFT-based conformational study on a related compound, 4,5-difluoropipecolic acid, revealed how different stereoisomers preferentially adopt distinct ring conformations. nih.gov

Once the important low-energy conformers are identified, Molecular Dynamics (MD) simulations can be performed. MD simulates the movement of atoms over time by solving Newton's equations of motion. This provides insight into the dynamic behavior of the molecule, including the rates of conversion between different conformers and its interactions with solvent molecules. This is particularly important for understanding how the molecule's shape fluctuates in a realistic biological or chemical environment.

Applications in Materials Science and Advanced Technologies

Role as Electron Acceptors in Organic Optoelectronic Components

(4-Butylphenyl)difluoroacetic acid has been noted for its potential application as an electron acceptor within organic optoelectronic components. Current time information in Washington, DC, US. Electron acceptors are fundamental in the operation of such devices, as they facilitate the separation of charge carriers (electrons and holes) generated upon light absorption or electrical excitation. The electron-withdrawing nature of the difluoroacetic acid group attached to the butylphenyl moiety suggests its capability to accept electrons, a critical function in various organic electronic devices such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

The introduction of an electron acceptor like this compound into an organic semiconductor matrix is expected to primarily influence electron transport. However, its impact on hole conductivity is also a relevant consideration. By accepting electrons, the compound can reduce charge recombination rates, which might indirectly affect the transport of holes. Detailed studies elucidating the specific mechanisms and the quantitative impact of this compound on charge carrier transport, including hole conductivity, are not yet prevalent in the current body of scientific literature.

Development of Functionalized Materials for Electronic Devices

The molecular structure of this compound, featuring a carboxylic acid group, a phenyl ring, and a butyl chain, offers potential for further functionalization. The carboxylic acid group can be used as a reactive site for esterification or amidation reactions, allowing the molecule to be grafted onto polymers or other molecular scaffolds. The butyl group enhances solubility in organic solvents, which is advantageous for solution-based processing of electronic devices. However, specific examples of functionalized materials derived from this compound and their integration into electronic devices are not described in the available literature.

Interfacial Interactions and Thin Film Properties in Material Systems

The performance of multilayer organic electronic devices is critically dependent on the properties of the interfaces between different material layers. The carboxylic acid group of this compound could potentially be used to modify surfaces and interfaces. For instance, it could anchor to metal oxide layers, influencing the energy level alignment and improving charge injection or extraction. The butylphenyl group would affect the packing and morphology of the molecule in thin films. At present, specific research detailing the interfacial interactions and thin film properties of this compound in material systems is not available.

Design of Donor-Acceptor Systems for Advanced Materials

The fundamental principle behind many organic electronic devices is the creation of a donor-acceptor (D-A) heterojunction. The identification of this compound as a potential electron acceptor is the first step in its utilization within a D-A system. Current time information in Washington, DC, US. For the design of an efficient D-A system, this acceptor would need to be paired with a suitable electron donor material. The relative energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of both the donor and the acceptor are critical for efficient charge transfer and device performance. The table below outlines the conceptual components of such a system.

ComponentRole in the Donor-Acceptor SystemDesired Properties
Electron Donor Donates an electron upon excitation- Appropriate HOMO level for hole transport - Strong absorption in the solar spectrum (for OPVs)
This compound (Acceptor) Accepts the electron from the donor- Appropriate LUMO level for electron transport - Good electron affinity
Interface Site of charge separation- Large interfacial area - Favorable morphology for exciton diffusion and charge separation

Currently, there is a lack of specific experimental data in the scientific literature that demonstrates the use of this compound in a fully realized donor-acceptor system for an advanced material application.

Future Research Directions and Emerging Challenges

Development of More Efficient and Sustainable Synthetic Methodologies

The future development of (4-butylphenyl)difluoroacetic acid and its derivatives is intrinsically linked to the advancement of more efficient and environmentally benign synthetic methods. Current approaches often rely on multi-step sequences that may involve harsh reagents and generate significant waste. Future research will likely focus on several key areas to address these limitations.

Green Chemistry Approaches: The principles of green chemistry offer a framework for developing more sustainable synthetic routes. This includes the use of renewable starting materials, atom-economical reactions, and the reduction or elimination of hazardous solvents and reagents. For instance, exploring biocatalytic methods, where enzymes are used to perform specific chemical transformations, could offer a highly selective and environmentally friendly route to this compound and its precursors. youtube.comeurekalert.org The use of naturally derived catalysts, such as lemon juice, under concentrated solar radiation has been demonstrated for other aryl-substituted compounds and represents an innovative, green approach that could be adapted. youtube.com

Catalytic Difluoroacetylation: A significant advancement would be the development of a direct and catalytic method for the difluoroacetylation of butylbenzene. This would streamline the synthesis by reducing the number of steps and the associated waste. Research into novel transition-metal catalysts or photoredox catalysis could unlock such a transformation.

Flow Chemistry: The transition from batch to continuous flow synthesis presents numerous advantages for the production of this compound, particularly in a research setting. dovepress.comacs.org Flow chemistry allows for precise control over reaction parameters such as temperature and mixing, leading to improved yields, selectivity, and safety, especially when handling highly reactive intermediates. dovepress.com This technology can also facilitate scalability for academic research purposes.

Alternative Reagents: The development and utilization of less hazardous and more readily available difluoroacetylating agents is another crucial research direction. Exploring reagents that are more stable, less toxic, and can be generated in situ would enhance the safety and sustainability of the synthesis.

Exploration of Novel Reactivity and Transformative Processes

Unlocking the full potential of this compound requires a thorough understanding of its reactivity and the development of new transformative processes. The difluoroacetic acid moiety offers unique electronic properties that can be exploited in a variety of chemical reactions.

Decarboxylative Transformations: The carboxylic acid group can serve as a synthetic handle for various transformations. Research into the decarboxylation of this compound could lead to the formation of difluoromethylated arenes, which are valuable building blocks in medicinal chemistry. researchgate.net Photoredox catalysis, in particular, has emerged as a powerful tool for effecting decarboxylative couplings under mild conditions. nih.gov

C-H Activation: Direct functionalization of the aromatic ring or the butyl group through C-H activation represents a highly atom-economical approach to elaborate the structure of this compound. rsc.org This would allow for the introduction of new functional groups without the need for pre-functionalized starting materials, leading to more efficient and versatile synthetic routes.

Photoredox Catalysis: The unique redox properties of this compound could be harnessed in photoredox-catalyzed reactions. nih.gov For example, it could potentially act as a precursor to radical species that can participate in a variety of coupling reactions, opening up new avenues for the synthesis of complex molecules. The use of visible light as a renewable energy source for these transformations aligns with the principles of green chemistry.

Transformations of the Difluoroacetyl Group: Beyond decarboxylation, exploring other transformations of the difluoroacetic acid moiety itself is a promising area. This could include reductions to the corresponding alcohol or aldehyde, or conversions to other functional groups, further expanding the synthetic utility of this compound.

Advanced Computational Integration for Predictive Materials Design

Computational chemistry offers a powerful toolkit for accelerating the discovery and design of new materials based on this compound. By simulating molecular properties and interactions, researchers can predict the performance of new materials before they are synthesized in the lab, saving time and resources.

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.netrsc.org This information can be used to predict how the molecule will behave in different chemical environments and to design new molecules with specific desired properties, such as tailored electronic and optical responses for applications in nonlinear optics. rsc.org

Computational MethodPredicted Properties of Aryl-Difluoroacetic AcidsPotential Application
Density Functional Theory (DFT)Electronic structure, reactivity, spectroscopic properties, nonlinear optical (NLO) properties.Design of new molecules with tailored electronic and optical responses.
Molecular Dynamics (MD)Interfacial behavior, partitioning in multiphase systems, aggregation properties.Prediction of performance in liquid crystals, self-assembled monolayers, and biological membranes.
In Silico ScreeningBinding affinities to biological targets, ADME-Tox properties.Early-stage drug discovery and design of new therapeutic agents.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound in different environments, such as in solution or at interfaces. eurekalert.orgnih.gov This can be particularly useful for predicting its performance in applications such as liquid crystals, where the alignment and interaction of molecules are crucial. MD simulations can also be used to understand how the molecule interacts with biological membranes, which is important for drug design. dovepress.com

In Silico Screening: For applications in drug discovery, in silico screening methods can be used to predict the binding affinity of this compound derivatives to specific biological targets. researchgate.net This can help to identify promising lead compounds for further experimental investigation, significantly streamlining the drug discovery process.

By integrating these computational methods into the research workflow, scientists can adopt a more predictive and design-oriented approach to the development of new functional materials based on this compound.

Integration of this compound into Next-Generation Functional Materials and Devices

The unique combination of a lipophilic butylphenyl group and a polar difluoroacetic acid moiety suggests that this compound could be a valuable building block for a variety of next-generation functional materials and devices.

Liquid Crystals: The elongated, rigid structure of the butylphenyl group, combined with the polar nature of the difluoroacetic acid, makes this molecule a candidate for use in liquid crystal formulations. The difluoroacetic acid group could promote specific intermolecular interactions, leading to the formation of desired mesophases.

Organic Light-Emitting Diodes (OLEDs): Aryl carboxylic acids and their derivatives are sometimes used in the charge-transporting or emissive layers of OLEDs. The electronic properties of the this compound core could be tuned through further functionalization to optimize its performance in such devices.

Polymer Synthesis: As a dicarboxylic acid analogue, derivatives of this compound could be used as monomers in the synthesis of novel fluorinated polymers. acs.orgresearchgate.net These polymers may exhibit interesting properties such as enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics. Enzymatic polymerization presents a green route to such materials. researchgate.net

Drug Delivery and Bioisosterism: Fluorinated carboxylic acids are recognized as important bioisosteres in drug design. youtube.comdovepress.comnih.gov The this compound scaffold could be explored for its potential in medicinal chemistry, where the butylphenyl group can interact with hydrophobic pockets of biological targets and the difluoroacetic acid moiety can modulate acidity and membrane permeability. youtube.com

Self-Assembled Monolayers: The ability of carboxylic acids to form hydrogen-bonded networks makes them excellent candidates for the construction of self-assembled monolayers (SAMs) on various substrates. eurekalert.org The presence of fluorine in this compound can significantly influence the packing and stability of these monolayers, making them potentially useful for surface modification and nanotechnology applications.

Addressing Scalability and Environmental Considerations in Academic Research

As with any chemical research, the scalability of synthetic routes and the environmental impact of the processes are critical considerations, even at the academic level.

Green Chemistry Metrics: To assess the "greenness" of any new synthetic route for this compound, researchers should employ green chemistry metrics such as E-factor (Environmental Factor) and Reaction Mass Efficiency (RME). researchgate.netnih.gov These metrics provide a quantitative measure of the amount of waste generated per unit of product, allowing for the direct comparison of different synthetic strategies.

Green Chemistry MetricDescriptionRelevance to this compound Synthesis
E-Factor The mass ratio of waste to desired product.A lower E-factor indicates a more environmentally friendly process with less waste generation.
Reaction Mass Efficiency (RME) The percentage of the mass of the reactants that ends up in the product.A higher RME signifies a more atom-economical and efficient reaction.
Process Mass Intensity (PMI) The total mass input (raw materials, solvents, etc.) per unit mass of the final product.A lower PMI is indicative of a more sustainable and cost-effective process.

Waste Management: The synthesis of fluorinated compounds can generate waste streams containing fluorine, which may require special handling and disposal procedures. researchgate.net Academic labs should have clear protocols for the management of fluorinated waste to minimize its environmental impact. The development of recycling methods for reagents and solvents is also a key aspect of sustainable research.

Process Safety: The use of hazardous reagents, such as strong acids or bases, and potentially energetic intermediates requires careful consideration of process safety, especially when scaling up reactions. The adoption of inherently safer synthetic routes and technologies like flow chemistry can mitigate these risks.

Lifecycle Assessment: While a full lifecycle assessment is often beyond the scope of academic research, considering the origin of starting materials and the ultimate fate of the products and byproducts is an important aspect of responsible chemical research. The potential for some highly fluorinated compounds to persist in the environment necessitates a cautious approach to their synthesis and handling. acs.orgnih.gov

By proactively addressing these scalability and environmental challenges, the academic research community can ensure that the exploration of this compound and other novel fluorinated compounds is conducted in a safe, sustainable, and responsible manner.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.